3-Ethoxy-4-pentyloxybenzaldehyde
Overview
Description
3-Ethoxy-4-pentyloxybenzaldehyde is a chemical compound with the empirical formula C14H20O31. It is a solid substance1 and is often used in early discovery research1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-Ethoxy-4-pentyloxybenzaldehyde. However, it’s worth noting that Sigma-Aldrich, a leading chemical supplier, offers this compound, suggesting it can be synthesized and is available for purchase1.Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of 3-Ethoxy-4-pentyloxybenzaldehyde is 1S/C14H20O3/c1-3-5-6-9-17-13-8-7-12(11-15)10-14(13)16-4-2/h7-8,10-11H,3-6,9H2,1-2H31. This identifier provides a standard way to encode the molecular structure of this compound, allowing for easy comparison and analysis of its structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-Ethoxy-4-pentyloxybenzaldehyde. However, it’s important to note that the reactions of aldehydes like this compound can be influenced by various factors, including the presence of other functional groups and reaction conditions.Physical And Chemical Properties Analysis
3-Ethoxy-4-pentyloxybenzaldehyde is a solid substance1. Its molecular weight is 236.311. Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
3-Ethoxy-4-pentyloxybenzaldehyde plays a crucial role in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. These compounds exhibit diverse chemical properties, including reactions in non-aqueous solvents and potential for further chemical modifications (Yüksek et al., 2005). Additionally, its derivatives have been explored for their electrical conductivity and potential use in the development of conductive polymers, showcasing its importance in materials science (Hafeez et al., 2019).
Molecular Interactions and Spectroscopy
Research on substituted benzaldehyde binary mixtures, including compounds similar to 3-Ethoxy-4-pentyloxybenzaldehyde, has contributed significantly to understanding molecular interactions. Studies involving vibrational relaxation and Raman spectroscopic analysis have provided insights into the behavior of these compounds in various solvents, highlighting the complexity of their molecular interactions (Ramakrishnan et al., 2009).
Catalysis and Organic Synthesis
The compound and its related derivatives have found applications in catalysis and organic synthesis. For example, the rhodium-catalyzed reaction of 2-Hydroxybenzaldehydes with alkynes demonstrates the compound's utility in creating 2-alkenoylphenols, a process that underscores its versatility in synthetic chemistry (Kokubo et al., 1999). Moreover, the Cu(OAc)2-catalyzed oxidation mediated by ethylene glycol has highlighted a pathway for the transformation of similar compounds into various aromatic carbonyl compounds, emphasizing its relevance in pharmaceutical and fundamental research applications (Jiang et al., 2014).
Environmental and Green Chemistry
The compound's derivatives have also been investigated for their role in green chemistry and environmental applications. For instance, the synthesis of unsaturated cyano-substituted homo- and copolyesters from derivatives has been explored, highlighting the compound's contribution to the development of new materials with potential environmental benefits (Mikroyannidis, 1995).
Safety And Hazards
While specific safety and hazard information for 3-Ethoxy-4-pentyloxybenzaldehyde was not found, it’s important to handle all chemical substances with care, following appropriate safety protocols. Sigma-Aldrich, for example, advises researchers to confirm the product’s identity and purity1.
Future Directions
While specific future directions for 3-Ethoxy-4-pentyloxybenzaldehyde are not available, it’s worth noting that similar compounds are often used in various fields of research, including organic synthesis and medicinal chemistry2. For instance, a related compound, 3-Ethoxy-4-hydroxybenzaldehyde, has been used to passivate the surface defects on perovskite films, enabling over 24% efficiency in solar cells3. This suggests that 3-Ethoxy-4-pentyloxybenzaldehyde could potentially have similar applications in the future.
properties
IUPAC Name |
3-ethoxy-4-pentoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-5-6-9-17-13-8-7-12(11-15)10-14(13)16-4-2/h7-8,10-11H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYLQWYSRDRNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428709 | |
Record name | SBB016659 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-pentyloxybenzaldehyde | |
CAS RN |
79714-25-3 | |
Record name | SBB016659 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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